Methyl 8-oxoheptadecanoate
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Overview
Description
Methyl 8-oxoheptadecanoate is an organic compound belonging to the class of fatty acid methyl esters It is a derivative of heptadecanoic acid, characterized by the presence of a keto group at the 8th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 8-oxoheptadecanoate can be synthesized through several methods. One common approach involves the oxidation of methyl heptadecanoate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under controlled conditions to ensure selective oxidation at the 8th carbon position.
Another method involves the esterification of 8-oxoheptadecanoic acid with methanol in the presence of an acid catalyst like sulfuric acid. This reaction is carried out under reflux conditions to drive the esterification to completion.
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes. These processes utilize continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-oxoheptadecanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the keto group to a carboxylic acid group.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts like acid or base.
Major Products
Oxidation: 8-oxoheptadecanoic acid.
Reduction: Methyl 8-hydroxyheptadecanoate.
Substitution: Various esters, amides, and thioesters depending on the nucleophile used.
Scientific Research Applications
Methyl 8-oxoheptadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of methyl 8-oxoheptadecanoate involves its interaction with specific molecular targets and pathways. The keto group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the ester group can undergo hydrolysis, releasing the active 8-oxoheptadecanoic acid, which may interact with enzymes and receptors involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl heptadecanoate: Lacks the keto group, making it less reactive in certain chemical reactions.
Methyl 3-oxoheptadecanoate: Has the keto group at the 3rd carbon position, leading to different reactivity and applications.
Methyl 8-hydroxyheptadecanoate: Contains a hydroxyl group instead of a keto group, affecting its chemical properties and biological activity.
Uniqueness
Methyl 8-oxoheptadecanoate is unique due to the specific positioning of the keto group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable in research and industrial applications where specific reactivity is required.
Properties
CAS No. |
54575-44-9 |
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Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
methyl 8-oxoheptadecanoate |
InChI |
InChI=1S/C18H34O3/c1-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21-2/h3-16H2,1-2H3 |
InChI Key |
FMBGLCLEWQEIHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCCCC(=O)OC |
Origin of Product |
United States |
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